

# Z-160: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the Structure, Properties, and Clinical Development of the Selective N-type Calcium Channel Blocker **Z-160** 

#### **Abstract**

**Z-160** is a first-in-class, orally available small molecule that acts as a selective, state-dependent blocker of N-type (CaV2.2) voltage-gated calcium channels. Developed for the management of chronic neuropathic pain, **Z-160** underwent Phase IIa clinical trials to evaluate its efficacy in conditions such as lumbosacral radiculopathy and postherpetic neuralgia. Despite its promising mechanism of action, the clinical development of **Z-160** was discontinued. This guide provides a comprehensive technical overview of **Z-160**, including its chemical structure, physicochemical properties, mechanism of action, and a summary of its clinical trial design and outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Physicochemical Properties**

**Z-160** hydrochloride is the salt form of the active compound. Its chemical and physical properties are summarized in the table below.



| Property           | Value                                                                         | Source    |
|--------------------|-------------------------------------------------------------------------------|-----------|
| IUPAC Name         | 1-(4-benzhydrylpiperazin-1-<br>yl)-3,3-diphenylpropan-1-<br>one;hydrochloride | [1]       |
| Synonyms           | Z-160 hydrochloride, NMED-<br>160, MK-6721                                    | [2][3]    |
| CAS Number         | 41332-36-9                                                                    | [1][3]    |
| Molecular Formula  | C32H33CIN2O                                                                   | [1][3][4] |
| Molecular Weight   | 497.1 g/mol                                                                   | [1][4]    |
| Exact Mass         | 496.2281414 Da                                                                | [1][4]    |
| Elemental Analysis | C: 77.32%, H: 6.69%, CI: 7.13%, N: 5.64%, O: 3.22%                            | [3]       |

# **Mechanism of Action and Signaling Pathway**

**Z-160** is a selective antagonist of N-type (CaV2.2) voltage-gated calcium channels.[1][2] These channels are predominantly located on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. In chronic pain states, neurons can become hyperexcitable and fire at high frequencies. **Z-160** is designed to be state-dependent, meaning it preferentially targets and blocks N-type calcium channels on neurons that are in a state of high-frequency firing.[1]

By blocking the influx of calcium ions into these presynaptic terminals, **Z-160** inhibits the release of excitatory neurotransmitters such as glutamate and substance P. This, in turn, dampens the transmission of pain signals to the brain.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Z-160

## Clinical Development and Experimental Protocols

**Z-160** was advanced into Phase IIa clinical trials by Zalicus Inc. for the treatment of chronic neuropathic pain.[5] Two key studies were initiated to evaluate its efficacy and safety.

### Phase IIa Study in Lumbosacral Radiculopathy

- Official Title: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate The Efficacy and Safety of Z160 in Subjects With Pain Associated With Lumbosacral Radiculopathy.[6]
- ClinicalTrials.gov Identifier: NCT01655849.[1][6]
- Objective: To compare the efficacy and safety of **Z-160** against placebo in patients with lumbosacral radiculopathy over a 6-week period.[6]
- Methodology:
  - Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
  - Inclusion Criteria (Abbreviated): Patients with a diagnosis of lumbosacral radiculopathy.
  - Exclusion Criteria (Abbreviated): History of hypersensitivity to calcium channel blockers,
    history of certain liver enzyme elevations, or participation in a previous Z-160 clinical



study.[6]

- Primary Outcome Measures: Not explicitly stated in the provided search results, but likely related to pain reduction.
- Secondary Outcome Measures: Not explicitly stated in the provided search results.

### Phase IIa Study in Postherpetic Neuralgia

- Official Title: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Z160 in Subjects With Postherpetic Neuralgia.
- ClinicalTrials.gov Identifier: NCT01757873.[1]
- Objective: To assess the efficacy of Z-160 compared to placebo in reducing pain in individuals with postherpetic neuralgia.[1]
- Methodology:
  - Study Design: A 6-week, double-blind, multicenter, randomized, placebo-controlled, parallel-group study.[1]
  - Patient Population: Approximately 140 subjects with postherpetic neuralgia at around 35 centers in the U.S.[1]
  - Primary Outcome Measure: Change in the average weekly pain score from baseline to week 6, based on a daily 11-point Pain Intensity Numeral Rating Scale.[1]
  - Secondary Outcome Measures: Changes from baseline in weekly average pain score, Neuropathic Pain Scale, Patient Global Impression of Change, Profile of Mood States, Daily Sleep Interference Scale, and plasma concentrations of **Z-160**.[1]





Click to download full resolution via product page

Figure 2: Generalized Phase IIa Clinical Trial Workflow for Z-160

## **Development History and Discontinuation**

**Z-160** was originally developed by Neuromed Pharmaceuticals, which was later acquired by Zalicus.[2] Despite being a promising first-in-class N-type calcium channel blocker, the



development of **Z-160** was discontinued in November 2013 for the indications of neuropathic pain and postherpetic neuralgia.[2] The specific reasons for the discontinuation are not detailed in the provided search results but are often related to a failure to meet primary efficacy endpoints, an unfavorable side-effect profile, or strategic business decisions.

#### Conclusion

**Z-160** represents a significant effort in the development of targeted therapies for chronic neuropathic pain. Its mechanism of action as a selective, state-dependent N-type calcium channel blocker was scientifically well-founded. The discontinuation of its clinical development underscores the challenges inherent in translating preclinical promise into clinical efficacy and safety for pain therapeutics. The data and methodologies from the **Z-160** program may still provide valuable insights for researchers and scientists working on the next generation of non-opioid analgesics and ion channel modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. Z 160 AdisInsight [adisinsight.springer.com]
- 3. medkoo.com [medkoo.com]
- 4. Z-160 hydrochloride | C32H33ClN2O | CID 119057587 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zalicus Inc. Advancing Z160, Its Novel, Oral N-type Calcium Channel Blocker, into Multiple Phase 2a Clinical Trials for the Treatment of Pain BioSpace [biospace.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Z-160: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679991#z-160-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com